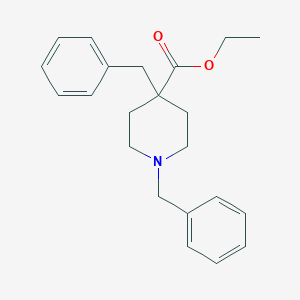
1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester
Cat. No. B069992
M. Wt: 337.5 g/mol
InChI Key: IUDLHQAPFBVUHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07375227B2
Procedure details


1,4-Dibenzyl-piperidine-4-carboxylic acid ethyl ester (11.8 g, 35 mmol) is dissolved in MeOH (200 mL) and 1M aqueous HCl (40 mL) and Pd—C (10%, 1 g) are added. The mixture is hydrogenated (7 bar, 70° C.) for 15 h. The catalyst is filtered off and the solvent evaporated to provide the title compound.
Quantity
11.8 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([C:6]1([CH2:19][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)[CH2:11][CH2:10][N:9](CC2C=CC=CC=2)[CH2:8][CH2:7]1)=[O:5])[CH3:2].Cl>CO.[Pd]>[CH2:1]([O:3][C:4]([C:6]1([CH2:19][C:20]2[CH:21]=[CH:22][CH:23]=[CH:24][CH:25]=2)[CH2:7][CH2:8][NH:9][CH2:10][CH2:11]1)=[O:5])[CH3:2]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
11.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(=O)C1(CCN(CC1)CC1=CC=CC=C1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
(7 bar, 70° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
for 15 h
|
|
Duration
|
15 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The catalyst is filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)OC(=O)C1(CCNCC1)CC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

